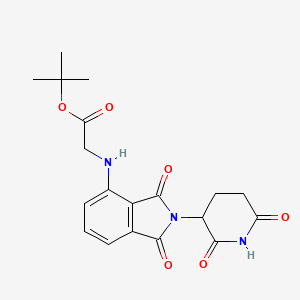

Thalidomide-NH-CH2-COO(t-Bu)

Description

BenchChem offers high-quality Thalidomide-NH-CH2-COO(t-Bu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-NH-CH2-COO(t-Bu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H21N3O6 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate |

InChI |

InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25) |

InChI Key |

WZPUJNOBEUAQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Thalidomide-NH-CH2-COO(t-Bu) as a CRBN Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide (B1683933) and its derivatives have garnered significant attention in therapeutic development, primarily due to their role as molecular glue degraders that modulate the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide focuses on a specific derivative, Thalidomide-NH-CH2-COO(t-Bu), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug developers in the field of targeted protein degradation.

Introduction: The Role of CRBN in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation, and hijacking this system for therapeutic purposes has emerged as a powerful strategy in drug discovery. E3 ubiquitin ligases are central to the UPS, as they recognize specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^), has been identified as a direct target of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs).

The binding of these small molecules to CRBN alters its substrate recognition profile, leading to the ubiquitination and degradation of "neosubstrates" that are not endogenous targets of the ligase. This "molecular glue" mechanism forms the basis for the therapeutic effects of IMiDs and has been harnessed in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein.

Thalidomide-NH-CH2-COO(t-Bu) serves as a crucial CRBN-recruiting ligand in the synthesis of PROTACs, such as the well-characterized BET degrader, PROTAC BET Degrader-1. Its chemical structure features the core thalidomide scaffold for CRBN binding and a linker attachment point with a tert-butyl ester protecting group, allowing for its incorporation into PROTAC molecules.

Mechanism of Action: How Thalidomide-NH-CH2-COO(t-Bu) Engages CRBN

The binding of Thalidomide-NH-CH2-COO(t-Bu) to CRBN is mediated by the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core. The glutarimide moiety is essential for insertion into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain." This interaction is stabilized by hydrogen bonds and van der Waals forces with key amino acid residues within the binding pocket.

Upon binding, Thalidomide-NH-CH2-COO(t-Bu) induces a conformational change in CRBN, creating a new interface for the recruitment of neosubstrates. In the context of a PROTAC, the linker and the POI-binding ligand extend from the thalidomide core, positioning the target protein in close proximity to the E3 ligase complex for efficient ubiquitination.

Signaling Pathway of CRBN-mediated Protein Degradation

Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Quantitative Data

While specific binding affinity data for Thalidomide-NH-CH2-COO(t-Bu) is not extensively published as a standalone ligand, its efficacy as part of PROTAC BET Degrader-1 provides insight into its ability to engage CRBN. The activity of the PROTAC is a direct consequence of the formation of a stable ternary complex between the BET protein, the PROTAC, and CRBN. The following table summarizes key quantitative data for PROTAC BET Degrader-1, which utilizes Thalidomide-NH-CH2-COO(t-Bu) as the CRBN ligand.

| Parameter | Value | Cell Line | Assay Type | Reference |

| BRD4 Degradation DC₅₀ | 0.8 nM | 22Rv1 | Western Blot | [1] |

| BRD2 Degradation DC₅₀ | 1.8 nM | 22Rv1 | Western Blot | [1] |

| BRD3 Degradation DC₅₀ | 3.1 nM | 22Rv1 | Western Blot | [1] |

| Cell Growth IC₅₀ | 4.3 nM | RS4;11 | Cell Viability Assay | [2] |

| Cell Growth IC₅₀ | 45.5 nM | MOLM-13 | Cell Viability Assay | [2] |

Note: DC₅₀ represents the concentration required to induce 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Experimental Protocols

The characterization of CRBN ligands and the PROTACs derived from them involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Synthesis of Thalidomide-NH-CH2-COO(t-Bu)

A general synthetic route involves the reaction of 4-aminothalidomide with a suitable linker precursor. A specific protocol for the synthesis of a similar intermediate is as follows:

-

Starting Materials: 4-Fluorothalidomide, tert-butyl glycinate (B8599266).

-

Reaction: To a solution of 4-fluorothalidomide in a suitable aprotic polar solvent such as dimethylformamide (DMF), add tert-butyl glycinate and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield Thalidomide-NH-CH2-COO(t-Bu).

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a ligand to CRBN by measuring the displacement of a fluorescently labeled tracer.

Workflow for Competitive Fluorescence Polarization Assay

Caption: Experimental workflow for a competitive fluorescence polarization assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer. Prepare a serial dilution of the test compound, Thalidomide-NH-CH2-COO(t-Bu).

-

Assay Plate Setup: In a microplate, add the CRBN protein and the fluorescent tracer to each well.

-

Compound Addition: Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no CRBN (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Ki).

Cellular Target Degradation Assay (Western Blot)

This assay is used to quantify the degradation of a target protein in cells treated with a PROTAC incorporating Thalidomide-NH-CH2-COO(t-Bu).

Logical Relationship for Western Blot Analysis of Protein Degradation

Caption: Logical flow for assessing protein degradation via Western Blot.

Detailed Protocol:

-

Cell Culture and Treatment: Plate the cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Conclusion

Thalidomide-NH-CH2-COO(t-Bu) is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action is rooted in the well-established interaction of the thalidomide scaffold with CRBN, leading to the induced degradation of target proteins. The quantitative data from PROTACs utilizing this ligand demonstrates its effectiveness in cellular systems. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and cellular evaluation of this and similar CRBN-recruiting molecules, empowering researchers to advance the field of targeted protein degradation.

References

An In-depth Guide to the Synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate, a key intermediate in the development of targeted protein degraders and other therapeutics. The synthesis involves a two-step process commencing with the formation of a nitro-substituted isoindoline-dione, followed by reduction and subsequent nucleophilic substitution to introduce the glycinate (B8599266) moiety.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a reliable two-step sequence. The first step involves the condensation of 3-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961). The nitro group is then catalytically reduced to an amine, which is subsequently reacted with tert-butyl bromoacetate (B1195939) to afford the final product.

Caption: Overall synthetic scheme for tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Nitrophthalic anhydride | 3-Aminopiperidine-2,6-dione hydrochloride | 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Glacial Acetic Acid | Sodium Acetate | 118 | 18 | 89.7 | 98 |

| 2a | 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Hydrogen | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | N/A | Pd/C | N/A | N/A | N/A | N/A |

| 2b | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | tert-Butyl bromoacetate | tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate | DMSO | DIPEA | 90 | 16 | 53[1][2] | >95 |

Note: Data for step 2a (reduction) is qualitative as it is a standard procedure. The yield and purity for step 2b are based on a closely related nucleophilic aromatic substitution reaction reported in the literature.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

This procedure outlines the synthesis of the key nitro-substituted intermediate.

Caption: Experimental workflow for the synthesis of the nitro intermediate.

Methodology:

-

To a round-bottom flask, add 3-nitrophthalic anhydride (10 g) and glacial acetic acid (75 mL).

-

Add 3-aminopiperidine-2,6-dione hydrochloride (8.5 g) to the solution.

-

Add anhydrous sodium acetate (4.5 g) portion-wise at a temperature between 25-30 °C.

-

Heat the reaction mixture to 118 °C and stir for 18 hours.

-

After the reaction is complete, cool the mixture to 60 °C.

-

Remove the glacial acetic acid by distillation under vacuum to obtain a residue.

-

To the residue, add water (100 mL) and stir the mixture at 25-30 °C for 1 hour.

-

Filter the resulting solid.

-

Wash the wet filter cake by slurrying with water (2 x 100 mL) and filtering.

-

Dry the solid product in a vacuum oven until the water content is less than 0.5% to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[3]

Step 2: Synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate

This two-part procedure involves the reduction of the nitro group followed by N-alkylation.

Part A: Reduction of the Nitro Group

The reduction of the nitro intermediate to 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a standard procedure.

Methodology:

-

Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which can often be used in the next step without further purification.

Part B: N-Alkylation with tert-Butyl bromoacetate

This procedure details the final N-alkylation step. The protocol is adapted from a similar synthesis of a pomalidomide (B1683931) derivative.[1][2]

Caption: Experimental workflow for the N-alkylation step.

Methodology:

-

To a solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add tert-butyl bromoacetate (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate.[1][2]

This comprehensive guide provides the necessary details for the successful synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycinate. Researchers are advised to follow standard laboratory safety procedures and to characterize all intermediates and the final product thoroughly using appropriate analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereospecific Binding of Thalidomide Analogues to Cereblon

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions underpinning the therapeutic and teratogenic effects of thalidomide (B1683933) and its analogues (IMiDs®). The central focus is the stereospecific binding of these molecules to cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This interaction is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality.

Introduction to Cereblon and IMiD-Mediated Neosubstrate Degradation

Cereblon (CRBN) is a crucial component of the CRL4 E3 ubiquitin ligase complex, which is involved in the ubiquitination of various protein substrates, marking them for proteasomal degradation. The discovery that CRBN is the primary target of thalidomide revealed a novel mechanism of action for this class of drugs. Thalidomide and its more potent analogues, lenalidomide (B1683929) and pomalidomide, bind to CRBN and modulate its substrate specificity.

This binding event creates a new protein interaction surface on CRBN, enabling it to recognize and recruit "neosubstrates" that it would not otherwise bind. The CRL4CRBN complex then ubiquitinates these neosubstrates, leading to their degradation by the 26S proteasome. This targeted protein degradation is responsible for both the therapeutic effects (e.g., degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma) and the teratogenic effects (e.g., degradation of SALL4) of these drugs.

A critical aspect of this interaction is its stereospecificity. Thalidomide is a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. The (S)-enantiomer is significantly more potent in binding to CRBN and inducing the degradation of key neosubstrates, which is also linked to the drug's teratogenic effects.

Quantitative Analysis of IMiD-CRBN Binding

The affinity of thalidomide analogues for the CRBN-DDB1 complex varies, influencing their clinical efficacy and potency. Isothermal Titration Calorimetry (ITC) and surface plasmon resonance (SPR) are common methods to quantify these interactions.

| Compound | Enantiomer | Binding Affinity (Kd) to CRBN-DDB1 | Key Neosubstrate(s) | Reference |

| Thalidomide | (S) | ~250 nM | IKZF1, IKZF3, SALL4, GSPT1 | |

| (R) | ~2.5 µM | GSPT1 | ||

| Lenalidomide | (S) | ~1 µM | IKZF1, IKZF3 | |

| Pomalidomide | (S) | ~300 nM | IKZF1, IKZF3 | |

| CC-885 | (S) | ~10 nM | GSPT1 | |

| CC-90009 | (S) | ~50 nM | GSPT1 |

Note: Binding affinities can vary based on experimental conditions and constructs used.

Core Signaling and Degradation Pathway

The binding of an IMiD to CRBN initiates a cascade that results in the degradation of a specific neosubstrate. This process is central to the mechanism of action for this drug class.

Caption: IMiD-mediated recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and degradation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research in this field. Below are protocols for foundational experiments used to characterize the IMiD-CRBN interaction.

Co-Immunoprecipitation (Co-IP) to Verify In-Cell Binding

This protocol is designed to confirm the interaction between an IMiD analogue, CRBN, and a neosubstrate within a cellular context.

Caption: Workflow for Co-Immunoprecipitation to detect IMiD-dependent protein-protein interactions.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T cells overexpressing tagged proteins or a relevant cancer cell line like MM.1S) and allow them to adhere. Treat the cells with the desired concentration of the thalidomide analogue or DMSO as a vehicle control for 4-6 hours.

-

Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-CRBN or an antibody against an epitope tag like FLAG or V5) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Washing and Elution: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the expected interacting partners (e.g., anti-IKZF1, anti-GSPT1) to verify their presence in the complex.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).

Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment to determine binding affinity.

Methodology:

-

Protein Preparation: Express and purify the human CRBN-DDB1 protein complex. Ensure the protein is properly folded and stable. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: Dissolve the thalidomide analogue in the final, matched ITC buffer. A small percentage of DMSO may be required for solubility, which must be matched precisely in the protein solution.

-

ITC Experiment Setup:

-

Load the CRBN-DDB1 complex (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the IMiD analogue (typically 10-20x the protein concentration) into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat peaks from the raw thermogram. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

The Glutarimide Ring: A Linchpin for Cereblon Engagement and Neosubstrate Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cereblon (CRBN), the substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), is a key target in modern therapeutics, particularly for a class of drugs known as immunomodulatory drugs (IMiDs®) and related targeted protein degraders like PROTACs. The therapeutic mechanism of these molecules hinges on their ability to bind CRBN and induce the degradation of specific "neosubstrate" proteins. This guide provides a detailed examination of the pivotal role played by the glutarimide (B196013) ring, a core chemical moiety of IMiDs, in the initial and critical engagement with CRBN. We will explore the structural basis of this interaction, present quantitative binding data, detail key experimental methodologies, and visualize the associated molecular pathways and workflows.

The Structural Basis of Glutarimide-CRBN Engagement

The interaction between IMiDs and CRBN is a cornerstone of their function, acting as a "molecular glue" to bring the E3 ligase machinery into proximity with target proteins.[1] The glutarimide ring of the IMiD is the essential anchor that mediates the initial binding to CRBN.

Crystal structures of the human CRBN-DDB1 complex bound to IMiDs have revealed that the glutarimide moiety inserts into a specific, highly conserved hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN.[2][3][4] This pocket is often referred to as the "tri-Trp pocket" due to the critical role of three tryptophan residues (Trp380, Trp386, and Trp400) that form a hydrophobic cage engulfing the aliphatic face of the glutarimide ring.[5][6]

The binding is further stabilized by specific hydrogen bonds. The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the backbone of residues His378 and Trp380 within the CRBN pocket.[5][7] In contrast, the second moiety of the IMiD, the phthalimide (B116566) or isoindolinone ring, remains largely exposed to the solvent.[2][8] This solvent-exposed portion is then free to form a new protein-protein interface that recruits neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex for subsequent ubiquitination and degradation.[3][9]

The stereochemistry of the glutarimide ring is also crucial. Biochemical studies have demonstrated that the (S)-enantiomer of thalidomide (B1683933) exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer, indicating a clear stereospecific preference of the binding pocket.[7][10]

Quantitative Analysis of CRBN-Ligand Engagement

The binding affinity of various glutarimide-containing molecules to CRBN has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). This data is critical for understanding structure-activity relationships (SAR) and for the development of new, more potent CRBN-binding agents.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference(s) |

| Thalidomide | CRBN-DDB1 | ITC | ~250 nM | [11] |

| Lenalidomide | CRBN-DDB1 | ITC | ~178 - 640 nM | [12] |

| Pomalidomide | CRBN-DDB1 | ITC | ~157 nM | [12] |

| (S)-Thalidomide | CRBN | Biochemical | ~10-fold stronger binding than (R)-enantiomer | [7][10] |

| Lenalidomide | CRBN TBD only | ITC | 6.7 ± 0.9 µM | [13] |

| Pomalidomide | CRBN TBD only | ITC | 14.7 ± 1.9 µM | [13] |

Note: Binding affinities can vary based on experimental conditions, protein constructs (e.g., full CRBN-DDB1 complex vs. TBD alone), and techniques. The data shows that binding to the full CRBN-DDB1 complex is significantly stronger than to the isolated Thalidomide-Binding Domain (TBD), highlighting the importance of the overall complex in stabilizing the interaction.[13]

Mechanism of Action: From Engagement to Degradation

The binding of the glutarimide ring to CRBN is the initiating event in a cascade that leads to the targeted degradation of neosubstrate proteins. This process modifies the substrate specificity of the CRL4-CRBN E3 ligase complex.

-

Binding: An IMiD or PROTAC containing a glutarimide moiety binds to the TBD of CRBN, a component of the active CRL4 E3 ubiquitin ligase complex.

-

Ternary Complex Formation: The drug-bound CRBN presents a new surface, created by both the protein and the solvent-exposed part of the drug, which has high affinity for a neosubstrate protein (e.g., IKZF1, IKZF3).[1] This results in the formation of a stable ternary complex: CRBN-IMiD-Neosubstrate.

-

Ubiquitination: The neosubstrate, now held in close proximity to the E3 ligase machinery, is poly-ubiquitinated. RBX1, the RING-box protein component of the complex, recruits an E2 ubiquitin-conjugating enzyme that transfers ubiquitin molecules to the neosubstrate.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the neosubstrate protein.

Experimental Protocols

Verifying the engagement of glutarimide-based compounds with CRBN and the subsequent formation of a ternary complex is fundamental to their development. Co-Immunoprecipitation and Isothermal Titration Calorimetry are two key techniques used for this purpose.

Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation

This method is used to demonstrate that a glutarimide-containing molecule induces an interaction between CRBN and a neosubstrate within a cellular context.[14]

Objective: To pull down the CRBN protein and determine if a specific neosubstrate co-precipitates in a drug-dependent manner.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or a multiple myeloma cell line like U266) to ~80-90% confluency. Treat cells with the glutarimide-containing compound (e.g., 1-10 µM Pomalidomide) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-Clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads.

-

Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add a primary antibody against CRBN (e.g., 2-5 µg rabbit anti-CRBN). As a negative control, use an equivalent amount of isotype control IgG. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

-

Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the neosubstrate of interest (e.g., anti-IKZF1) and CRBN (to confirm successful pulldown).

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative, label-free technique used to measure the thermodynamic parameters of binding interactions in solution, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][15]

Objective: To directly measure the binding affinity of a glutarimide-containing compound to the purified CRBN-DDB1 protein complex.

Detailed Methodology:

-

Protein and Ligand Preparation: Express and purify the recombinant human CRBN-DDB1 protein complex. Prepare a stock solution of the glutarimide-containing ligand in the final dialysis buffer used for the protein. The final dialysis buffer should be used for all dilutions to minimize heats of dilution.

-

Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. Fill the reference cell with the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5).

-

Sample Loading: Load the sample cell with the CRBN-DDB1 protein solution at a known concentration (typically 10-50 µM). Load the titration syringe with the ligand solution at a concentration 10-20 times higher than the protein (typically 100-500 µM).

-

Titration Experiment: Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the sample cell while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding after each injection.

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.

-

Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., one-site binding model). This analysis directly yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Conclusion

The glutarimide ring is the indispensable structural element responsible for the direct and specific engagement of IMiDs and related degraders with the E3 ligase substrate receptor, CRBN. Its insertion into the conserved tri-tryptophan pocket, stabilized by a network of hydrophobic interactions and hydrogen bonds, serves as the critical first step that enables the subsequent recruitment and degradation of pathogenic neosubstrate proteins. A thorough understanding of this foundational interaction, supported by quantitative binding data and robust experimental validation, is essential for the rational design and optimization of the next generation of targeted protein degradation therapeutics.

References

- 1. grant.rscf.ru [grant.rscf.ru]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. rcsb.org [rcsb.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Thalidomide-NH-CH2-COO(t-Bu) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-CH2-COO(t-Bu), also known as tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate, is a crucial chemical intermediate in the rapidly advancing field of targeted protein degradation. This molecule serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery. By incorporating this moiety, researchers can design heterobifunctional PROTACs that selectively recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental considerations for Thalidomide-NH-CH2-COO(t-Bu) in the context of PROTAC development, with a focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Molecular Profile

The fundamental chemical properties of Thalidomide-NH-CH2-COO(t-Bu) are summarized below.

| Property | Value | Source |

| Molecular Formula | C19H21N3O6 | PubChem[1] |

| Molecular Weight | 387.4 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate | PubChem[1] |

| CAS Number | 2093386-23-1 | MedChemExpress |

Mechanism of Action in PROTACs

Thalidomide-NH-CH2-COO(t-Bu) is a critical component of PROTACs designed to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. The thalidomide-derived portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). A complete PROTAC molecule is formed by linking this E3 ligase ligand to a separate ligand that binds to a target protein of interest via a chemical linker.

The mechanism of action for a PROTAC utilizing a Thalidomide-NH-CH2-COO(t-Bu)-derived E3 ligase ligand can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

This process results in the selective removal of the target protein from the cell, offering a powerful alternative to traditional small-molecule inhibition.

Mechanism of PROTAC-mediated protein degradation.

Application in BET Protein Degradation

A primary application for PROTACs derived from Thalidomide-NH-CH2-COO(t-Bu) is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and are implicated in various cancers.

Degradation of BET proteins has been shown to be a promising therapeutic strategy. By removing these proteins, the downstream signaling pathways that they regulate are disrupted, leading to anti-proliferative effects in cancer cells.

Downstream Signaling Effects

The degradation of BET proteins by a PROTAC leads to the downregulation of critical oncogenic signaling pathways. In many cancers, particularly prostate cancer, there is a complex interplay between BET proteins and the Androgen Receptor (AR) and c-MYC signaling pathways. BET proteins are known to regulate the transcription of both AR and c-MYC. Therefore, the degradation of BET proteins leads to a subsequent reduction in the levels of AR and c-MYC, resulting in cell cycle arrest and apoptosis.

Downstream signaling of BET protein degradation.

Experimental Protocols

The evaluation of a PROTAC's efficacy in degrading a target protein is a critical step in its development. Western blotting is a standard and robust method for quantifying the reduction in target protein levels following PROTAC treatment.

Western Blot Analysis of Target Protein Degradation

This protocol provides a general framework for assessing the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC synthesized using Thalidomide-NH-CH2-COO(t-Bu).

Materials:

-

Cell line expressing the target protein (e.g., human cancer cell line)

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and denature the proteins by boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Experimental workflow for Western blot analysis.

Conclusion

Thalidomide-NH-CH2-COO(t-Bu) is an indispensable tool for researchers engaged in the design and synthesis of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in human diseases. A thorough understanding of its molecular characteristics, mechanism of action, and the appropriate experimental methodologies for evaluating the resulting PROTACs is paramount for the successful development of this novel therapeutic modality. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the field of targeted protein degradation.

References

In Vitro Characterization of Thalidomide-NH-CH2-COO(t-Bu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Thalidomide-NH-CH2-COO(t-Bu), a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a protected E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein. This document details the fundamental mechanism of action, protocols for chemical deprotection, and a suite of in vitro assays for characterizing its binding affinity to CRBN and its role in PROTAC-mediated protein degradation. Representative data for analogous compounds are presented to offer a quantitative framework for experimental design and data interpretation.

Introduction

Thalidomide (B1683933) and its derivatives have emerged as crucial components in the field of targeted protein degradation. These molecules function as "molecular glues," redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, a thalidomide-based moiety serves as the E3 ligase-recruiting ligand. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

Thalidomide-NH-CH2-COO(t-Bu) is a synthetic derivative of thalidomide featuring a tert-butyl ester-protected aminomethyl linker at the 4-position of the phthalimide (B116566) ring. This protecting group allows for the controlled and site-specific conjugation of the thalidomide moiety to a linker, which is then attached to a ligand for the target protein. The in vitro characterization of this intermediate and its deprotected form is critical for the development of effective and specific PROTAC degraders.

Mechanism of Action

The biological activity of Thalidomide-NH-CH2-COO(t-Bu) is contingent upon its thalidomide core, which binds to the CRBN component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event does not inhibit the ligase but rather modulates its substrate specificity. When incorporated into a PROTAC, the thalidomide derivative facilitates the formation of a ternary complex between the target protein, the PROTAC, and CRBN. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

An In-depth Technical Guide to Thalidomide-NH-CH2-COO(t-Bu) for PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thalidomide-NH-CH2-COO(t-Bu) in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

Thalidomide (B1683933) and its derivatives are a cornerstone of PROTAC technology, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. The molecule of interest, Thalidomide-NH-CH2-COO(t-Bu) , also known by its IUPAC name tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate, is a key building block in the synthesis of CRBN-recruiting PROTACs. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which, after deprotection, can be readily coupled to a linker attached to a POI-binding ligand. The 4-amino group on the phthalimide (B116566) ring provides a convenient attachment point for the linker, a common strategy in PROTAC design.

This technical guide provides a comprehensive overview of Thalidomide-NH-CH2-COO(t-Bu) for beginners in PROTAC research, covering its synthesis, physicochemical properties, and its application in the development of potent and selective protein degraders. We will also delve into the experimental protocols for characterizing PROTACs containing this moiety and explore a relevant signaling pathway targeted by such degraders.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Thalidomide-NH-CH2-COO(t-Bu) is essential for its effective use in PROTAC synthesis and for interpreting experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃O₆ | PubChem |

| Molecular Weight | 387.39 g/mol | PubChem |

| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate | PubChem |

| CAS Number | 2093386-23-1 | PubChem |

| Appearance | Solid | Commercial Suppliers |

| Solubility | Soluble in DMSO, DMF | Commercial Suppliers |

Quantitative Data in PROTAC Applications

Table 1: Representative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Binding Affinity (Kᵢ) | Assay Method | Reference |

| Thalidomide | ~1.8 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |

| Pomalidomide | ~0.3 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |

| Lenalidomide | ~1.0 µM | TR-FRET | [Fischer, E. S., et al. (2014)] |

Table 2: Representative Degradation Data for a BTK-Targeting PROTAC Utilizing a Thalidomide-Based CRBN Ligand

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| MT-802 | BTK | MOLM-14 | 8 | >95 | [Buhimschi, A. D., et al. (2018)] |

Note: The DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC architecture, including the linker and the POI ligand.

Experimental Protocols

Synthesis of Thalidomide-NH-CH2-COO(t-Bu)

Reaction Scheme:

Materials:

-

4-Fluorothalidomide

-

tert-Butyl 2-aminoacetate hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl 2-aminoacetate hydrochloride (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, Thalidomide-NH-CH2-COO(t-Bu).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes the evaluation of a PROTAC's ability to induce the degradation of a target protein in a cellular context.

Materials:

-

Cell line expressing the protein of interest (e.g., a relevant cancer cell line for a BTK-targeting PROTAC)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4 °C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100 °C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest overnight at 4 °C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant protein of interest (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC stock solution (in DMSO)

-

SDS-PAGE gels and Western blot reagents

-

Antibody against the POI or an antibody against ubiquitin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the recombinant POI.

-

PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling the samples.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein, or with an anti-ubiquitin antibody.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

A PROTAC utilizing a thalidomide-based CRBN ligand can be designed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies.

Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.

Experimental Workflow for PROTAC Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel PROTAC.

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion

Thalidomide-NH-CH2-COO(t-Bu) represents a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward incorporation into PROTAC design, coupled with the well-established role of thalidomide in hijacking the CRBN E3 ligase, makes it an attractive tool for researchers new to the field of targeted protein degradation. This guide has provided a foundational understanding of its properties, synthesis, and application, along with detailed experimental protocols and illustrative diagrams to facilitate its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design and application of such key building blocks will be instrumental in unlocking the full therapeutic potential of this exciting modality.

Methodological & Application

Application Notes and Protocols for Thalidomide-NH-CH2-COO(t-Bu) in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" disease targets. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many effective PROTACs is the E3 ubiquitin ligase ligand. Thalidomide (B1683933) and its derivatives are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of Thalidomide-NH-CH2-COO(t-Bu) , a key building block for the synthesis of CRBN-recruiting PROTACs.

Thalidomide-NH-CH2-COO(t-Bu) serves as a versatile anchor for PROTAC assembly. The thalidomide moiety ensures high-affinity binding to CRBN, while the tert-butyl protected carboxylic acid group provides a reactive handle for conjugation to a linker and subsequently to a target protein ligand. This modularity allows for the systematic development and optimization of PROTACs against a wide array of protein targets.

Mechanism of Action

PROTACs synthesized using Thalidomide-NH-CH2-COO(t-Bu) operate by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Application: BET Protein Degradation

A prominent application of Thalidomide-NH-CH2-COO(t-Bu) is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. PROTAC BET Degrader-1 (HY-103633) is an example of a potent BET degrader that utilizes a thalidomide-based ligand derived from Thalidomide-NH-CH2-COO(t-Bu) to recruit CRBN.[1][2]

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), maximum degradation (Dmax), and their effect on cell viability (IC50).

| Parameter | Value | Cell Line | Target Proteins | Reference |

| IC50 | 4.3 nM | RS4;11 (Human B-cell precursor leukemia) | Proliferation | [3] |

| IC50 | 45.5 nM | MOLM-13 (Human acute myeloid leukemia) | Proliferation | [3] |

| Degradation | 3-10 nM | RS4;11 | BRD2, BRD3, BRD4 | [3] |

Experimental Protocols

Detailed protocols for the synthesis and evaluation of PROTACs using Thalidomide-NH-CH2-COO(t-Bu) are provided below.

Protocol 1: Synthesis of a PROTAC using Thalidomide-NH-CH2-COO(t-Bu)

This protocol describes a general procedure for the final coupling step in PROTAC synthesis, where the deprotected linker-POI ligand is conjugated to the carboxylic acid of the thalidomide derivative.

Materials:

-

Thalidomide-NH-CH2-COOH (deprotected form of Thalidomide-NH-CH2-COO(t-Bu))

-

Linker-POI ligand with a terminal amine group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

-

Dissolve Thalidomide-NH-CH2-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the Linker-POI ligand (1.1 eq) in anhydrous DMF.

-

Add the Linker-POI ligand solution to the activated thalidomide mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Lyophilize the pure fractions to yield the PROTAC as a solid.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

References

Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing a Thalidomide-Based Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with Thalidomide-NH-CH2-COO(t-Bu)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2] A PROTAC typically consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

This document provides detailed application notes and protocols for the design and evaluation of PROTACs that utilize a specific E3 ligase ligand: Thalidomide-NH-CH2-COO(t-Bu) . This ligand is a derivative of thalidomide (B1683933), a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The thalidomide moiety serves as the "handle" that hijacks the CRL4-CRBN E3 ligase complex, while the tert-butyl ester-protected carboxyl group provides a versatile attachment point for a linker, which is then connected to a warhead that targets a specific protein for degradation.

The general mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

Target Selection and Design Considerations

The selection of a suitable target protein is the first critical step in PROTAC design. Ideal targets are those whose degradation is expected to have a therapeutic benefit. This section provides examples of well-validated targets for thalidomide-based PROTACs: BRD4, BTK, and EGFR.

Target 1: Bromodomain-containing protein 4 (BRD4)

BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription, including key oncogenes like c-Myc.[4][5] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[6]

Signaling Pathway Involving BRD4:

BRD4 is a key component of the transcriptional machinery. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II, thereby promoting gene transcription.[6] Dysregulation of BRD4 activity is linked to several cancer-related signaling pathways, including the Notch signaling pathway.[7][8]

Target 2: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[9][10] It plays a vital role in B-cell proliferation, differentiation, and survival, making it a key target in B-cell malignancies and autoimmune diseases.[9][11]

Signaling Pathway Involving BTK:

Upon BCR activation, BTK is recruited to the plasma membrane and activated through phosphorylation.[12] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a signaling cascade that results in the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[10][13]

Target 3: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[14][15] Aberrant EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.[16]

Signaling Pathway Involving EGFR:

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2][15] These pathways ultimately lead to the activation of transcription factors that promote cell growth and survival.[3][16]

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[17][18] The following table summarizes representative data for thalidomide-based PROTACs targeting BRD4, BTK, and EGFR.

| Target Protein | PROTAC (Representative) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | ARV-825 (Pomalidomide-based) | Jurkat | < 1 | > 95 | [18] |

| Thalidomide-PEG-BRD4 PROTAC | HeLa | 15 | > 95 | [17] | |

| BTK | Thalidomide-based BTK Degrader | Mino | ~10 | > 90 | [19] |

| EGFR | Thalidomide-based EGFR Degrader | HCC827 | 3.2 | ~90 | [] |

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a series of key experiments to confirm its mechanism of action. This includes assessing ternary complex formation, target ubiquitination, and ultimately, protein degradation.

Experimental Workflow

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes the use of the NanoBRET™ technology to monitor the formation of the ternary complex in live cells.[21][22][23]

Materials:

-

HEK293T cells

-

NanoLuc®-Target Protein fusion vector

-

HaloTag®-CRBN fusion vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET® 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

PROTAC of interest

-

White, opaque 96-well assay plates

Method:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will ensure 80-90% confluency on the day of the assay.

-

Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. An optimized ratio of donor to acceptor plasmid is crucial and may require empirical determination (a 1:10 ratio is a good starting point).[21] Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the diluted PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours).

-

Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.

-

Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[21]

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[21]

Protocol 2: In Vitro Ubiquitination Assay (AlphaLISA®)

This protocol outlines an in vitro ubiquitination assay using AlphaLISA® technology to detect the ubiquitination of the target protein.[24]

Materials:

-

Recombinant E1, E2 (e.g., UbcH5b), and CRBN E3 ligase complex

-

Recombinant target protein (e.g., GST-tagged)

-

Biotinylated ubiquitin

-

ATP

-

PROTAC of interest

-

AlphaLISA® GSH Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA® assay buffer

-

384-well AlphaPlate

Method:

-

Reaction Setup: In a 384-well plate, combine the CRBN E3 ligase complex, the GST-tagged target protein, and the PROTAC at various concentrations. Incubate for 60 minutes at room temperature to allow for ternary complex formation.

-

Ubiquitination Reaction: Initiate the ubiquitination reaction by adding a mixture of E1, E2, biotinylated ubiquitin, and ATP. Incubate for 60 minutes at 37°C.

-

Detection: Add AlphaLISA® GSH Acceptor beads and Streptavidin-coated Donor beads. Incubate in the dark at room temperature for 60 minutes.

-

Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The AlphaLISA® signal is proportional to the amount of ubiquitinated target protein. Plot the signal against the PROTAC concentration to determine the EC50 for ubiquitination.

Protocol 3: Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][25][26]

Materials:

-

Cell line of interest

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Method:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a DMSO-treated vehicle control.[25]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[25]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[25]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[25]

-

Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[26]

Conclusion

The design of PROTACs utilizing the Thalidomide-NH-CH2-COO(t-Bu) E3 ligase ligand offers a powerful strategy for targeted protein degradation. By carefully selecting the target protein, optimizing the linker, and rigorously evaluating the resulting PROTAC through a systematic series of in vitro and cellular assays, researchers can develop potent and selective therapeutic agents. The protocols and data presented in these application notes provide a comprehensive framework to guide scientists in this exciting and rapidly advancing field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 15. ClinPGx [clinpgx.org]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]